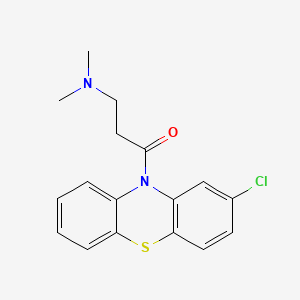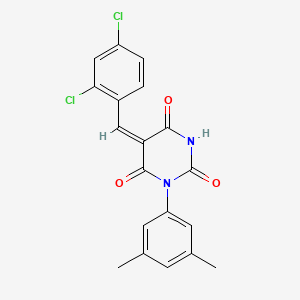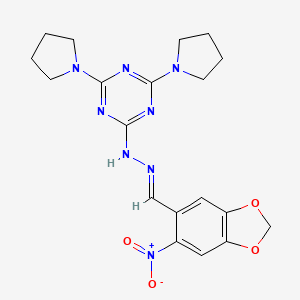
10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)-: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloro and dimethylamino groups in its structure enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylamino and oxopropyl groups. One common method involves the reaction of phenothiazine with thionyl chloride to introduce the chloro group. This is followed by the reaction with dimethylamine and an appropriate oxopropylating agent under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom, converting the dimethylamino group to a primary or secondary amine.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Primary and secondary amines: from reduction reactions.
Various substituted derivatives: from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique electronic and optical properties .
Biology:
- Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
- Studied for its antimicrobial and anticancer properties .
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases.
- Used in the development of diagnostic agents .
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the manufacture of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of enzymes involved in critical biological pathways, such as those responsible for cell division and metabolism . The presence of the dimethylamino group enhances its ability to penetrate cell membranes and reach its targets .
Comparación Con Compuestos Similares
- 2-Chloro-10H-phenothiazine
- Prochlorperazine
- Chlorpromazine
- Perphenazine
Comparison:
- 2-Chloro-10H-phenothiazine lacks the dimethylamino and oxopropyl groups, making it less reactive and versatile.
- Prochlorperazine and Chlorpromazine are used primarily as antipsychotic drugs, whereas 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- has broader applications in research and industry.
- Perphenazine has a similar structure but differs in the substitution pattern, leading to different pharmacological properties .
Propiedades
Número CAS |
3576-45-2 |
|---|---|
Fórmula molecular |
C17H17ClN2OS |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C17H17ClN2OS/c1-19(2)10-9-17(21)20-13-5-3-4-6-15(13)22-16-8-7-12(18)11-14(16)20/h3-8,11H,9-10H2,1-2H3 |
Clave InChI |
ARHYCXNCAGKFGX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11681129.png)

![ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11681134.png)

![2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11681167.png)
![2-(2,4-dibromophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11681171.png)
![(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681174.png)

![Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11681182.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681184.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11681185.png)
![4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11681189.png)
![3-(2-furyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681190.png)
![4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11681203.png)
